[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](phenyl)methanone
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Overview
Description
2-BENZOYL-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The specific substituents, such as the benzoyl, methoxy, and nitrophenyl groups, are introduced through subsequent reactions involving electrophilic aromatic substitution and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:
Reduction: Reduction reactions, such as hydrogenation, can be used to reduce the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
2-BENZOYL-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-BENZOYL-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
2-BENZOYL-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C25H21N3O4/c1-32-19-11-12-22-21(15-19)20-13-14-27(25(29)17-5-3-2-4-6-17)24(23(20)26-22)16-7-9-18(10-8-16)28(30)31/h2-12,15,24,26H,13-14H2,1H3 |
InChI Key |
WKTKUARNPJWNDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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